

# Physical and chemical properties of 5-Oxopyrrolidine-2-carboxamide.

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## An In-Depth Technical Guide to 5-Oxopyrrolidine-2-carboxamide

This guide provides a comprehensive technical overview of **5-Oxopyrrolidine-2-carboxamide**, a molecule of significant interest in chemical synthesis and drug discovery. Known commonly as pyroglutamide, this lactam derivative of glutamine serves as a versatile scaffold and a key structural motif in various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its core physical and chemical properties, supported by experimental data and established protocols.

## Molecular Identity and Stereochemistry

**5-Oxopyrrolidine-2-carboxamide**, systematically named (2S)-5-oxopyrrolidine-2-carboxamide for its natural enantiomer, is a heterocyclic compound derived from the intramolecular cyclization of glutamine.<sup>[1]</sup> This process forms a stable five-membered lactam ring, a structural feature that imparts unique chemical characteristics. The molecule possesses a chiral center at the C2 position, leading to the existence of L- ((2S)-) and D- ((2R)-) enantiomers, as well as a racemic mixture.<sup>[2][3]</sup> The L-enantiomer, L-Pyroglutamamide, is the most common form.<sup>[3]</sup>

The structural rigidity of the pyrrolidone ring, combined with the hydrogen bonding capabilities of the amide and lactam groups, makes it a valuable building block in medicinal chemistry for creating molecules with specific three-dimensional conformations.

Caption: Chemical structure of **5-Oxopyrrolidine-2-carboxamide**.

## Physicochemical Properties

The physicochemical properties of **5-Oxopyrrolidine-2-carboxamide** are critical for its handling, formulation, and application in various experimental settings. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	128.13 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[4][5]
Melting Point	160-163 °C (L-form)	[6][7]
Boiling Point	Data not readily available; decomposes at higher temperatures.	
Solubility	Soluble in water, ethanol, DMSO, DMF, acetone, and glacial acetic acid.[6][7][8][9] Slightly soluble in ethyl acetate and insoluble in ether.[6][7]	[6][7][8][9]
pKa	~3.32 (for the related pyroglutamic acid)	[5]
LogP	-1.4	[2][3]

The high solubility in polar protic and aprotic solvents is attributed to the presence of two amide functionalities, which are excellent hydrogen bond donors and acceptors. The negative LogP value indicates its hydrophilic nature.[2][3]

## Spectroscopic and Crystallographic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of **5-Oxopyrrolidine-2-carboxamide**.

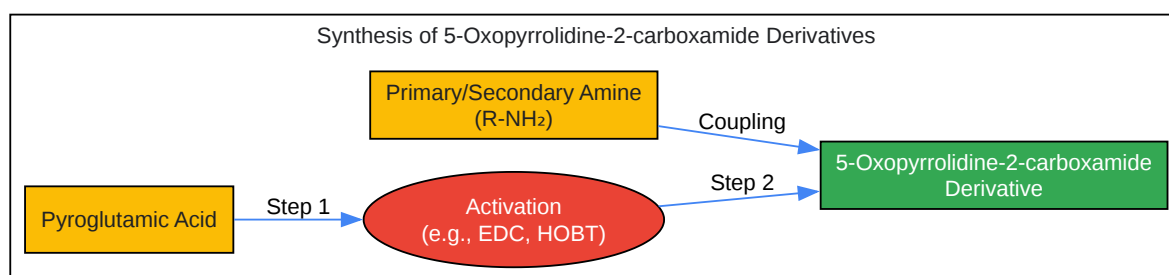
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is characterized by distinct signals for the diastereotopic methylene protons of the pyrrolidone ring, a multiplet for the chiral proton at C2, and signals for the primary amide ( $\text{CONH}_2$ ) and lactam (NH) protons.[\[10\]](#)[\[11\]](#) For example, in  $\text{DMSO-d}_6$ , typical chemical shifts are observed around 2.0-2.4 ppm for the ring  $\text{CH}_2$  groups,  $\sim 4.2$  ppm for the C2-H, and exchangeable proton signals for the NH and  $\text{NH}_2$  groups.[\[10\]](#)
  - $^{13}\text{C}$  NMR: The carbon spectrum shows characteristic peaks for the two carbonyl carbons (lactam and amide), the chiral C2 carbon, and the two methylene carbons of the ring.[\[10\]](#)[\[12\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of its functional groups. Key peaks include N-H stretching vibrations for both the lactam and primary amide groups (around  $3100\text{-}3400\text{ cm}^{-1}$ ), and two distinct C=O stretching bands for the lactam (around  $1690\text{ cm}^{-1}$ ) and the primary amide (around  $1660\text{ cm}^{-1}$ ).[\[11\]](#)[\[13\]](#)
- Mass Spectrometry (MS): The exact mass is 128.0586 Da.[\[2\]](#)[\[3\]](#) Mass spectral analysis, often performed using techniques like GC-MS, confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation.[\[2\]](#)[\[3\]](#)
- Crystallography: The related compound, pyroglutamic acid, has been studied extensively via X-ray crystallography. These studies reveal a monoclinic crystal system with space group  $\text{P}2_1/\text{c}$ .[\[14\]](#) The crystal structure is stabilized by a network of intermolecular  $\text{N-H}\cdots\text{O}$  and  $\text{O-H}\cdots\text{O}$  hydrogen bonds, which dictates the molecular packing.[\[14\]](#)[\[15\]](#) This hydrogen bonding capability is a defining feature of the molecule and its derivatives.

## Chemical Reactivity and Stability

**Stability:** **5-Oxopyrrolidine-2-carboxamide** is a chemically stable compound under standard laboratory conditions. However, it is incompatible with strong bases, acids, and potent oxidizing agents, which can promote hydrolysis of the lactam or amide groups.[\[6\]](#)[\[7\]](#)

Reactivity: The molecule possesses two primary sites for chemical modification: the primary amide and the secondary lactam nitrogen.

- **N-Alkylation/Arylation:** The lactam nitrogen can be functionalized, for instance, through N-acylation using protecting groups like Boc-anhydride, a common step in peptide synthesis.
- **Amide Transformations:** The primary amide can undergo various transformations, including dehydration to nitriles or hydrolysis.
- **Scaffold for Synthesis:** The pyroglutamic acid precursor is widely used to synthesize a range of 5-oxopyrrolidine derivatives. The carboxylic acid can be activated and coupled with various amines to generate a library of carboxamide derivatives, a strategy frequently employed in drug discovery.<sup>[10]</sup>



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Caption: General workflow for synthesizing carboxamide derivatives.

## Experimental Protocol: Synthesis of N-Aryl-5-oxopyrrolidine-2-carboxamides

This protocol is a representative example of how **5-oxopyrrolidine-2-carboxamide** derivatives are synthesized, based on established methods.<sup>[10]</sup> This procedure utilizes a standard peptide coupling reaction.

Objective: To synthesize an N-aryl-**5-oxopyrrolidine-2-carboxamide** via amide bond formation.

Materials:

- L-Pyroglutamic acid (1.0 eq)
- Substituted Aniline (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)
- 1-Hydroxybenzotriazole (HOBT) (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (0.6 eq)
- Dimethylformamide (DMF)
- Ethyl acetate
- Deionized water

Procedure:

- **Dissolution:** Dissolve L-pyroglutamic acid (1.0 eq) in a minimal amount of DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- **Activation:** To the stirred solution, add EDC·HCl (1.1 eq) and HOBT (1.1 eq) portion-wise at room temperature. Stir for 10-15 minutes to allow for the formation of the activated ester intermediate.
- **Amine Addition:** Add the desired aniline (1.0 eq) dropwise to the reaction mixture.
- **Base Addition:** Add DIPEA (0.6 eq) to the mixture to neutralize the hydrochloride salt formed and facilitate the reaction.
- **Reaction Monitoring:** Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

- **Work-up:** Upon completion, pour the reaction mixture into deionized water and stir. Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **N-aryl-5-oxopyrrolidine-2-carboxamide**.[\[10\]](#)

**Causality:** The choice of EDC/HOBT as coupling agents is crucial. EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. HOBT then reacts with this intermediate to form an activated benzotriazolyl ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine to form the desired amide bond.

## Applications in Drug Development and Research

The 5-oxopyrrolidine scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.

- **Anticancer and Antimicrobial Agents:** Numerous studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent anticancer and antimicrobial activities.[\[12\]](#)[\[13\]](#)[\[16\]](#) For example, specific hydrazone derivatives have shown significant activity against lung adenocarcinoma cells (A549) and multidrug-resistant *Staphylococcus aureus* strains.[\[13\]](#)[\[16\]](#)
- **Antitubercular Activity:** The structural similarity of the core molecule to components of the mycobacterial cell wall has inspired the synthesis of derivatives as potential anti-tubercular agents.[\[10\]](#) Some substituted carboxamides have shown potent activity against *Mycobacterium tuberculosis*.[\[10\]](#)
- **Enzyme Inhibitors:** The rigid conformation of the ring makes it an ideal scaffold for designing enzyme inhibitors, such as inhibitors of zinc metalloendopeptidases like matrix metalloproteinases (MMPs).[\[17\]](#)
- **Antioxidant and Anti-inflammatory Activity:** Certain derivatives have been found to possess significant antiradical and anti-inflammatory properties, in some cases exceeding the activity of reference drugs like Trolox and Diclofenac.[\[18\]](#)[\[19\]](#)

## Safety and Toxicological Summary

Based on available data, **5-Oxopyrrolidine-2-carboxamide** and its parent acid are considered to have low acute toxicity.<sup>[20][21]</sup> However, appropriate safety precautions should always be observed in a laboratory setting.

- GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[2]</sup>
- Toxicological Profile: Comprehensive toxicological assessments for regulatory purposes (e.g., by the EPA for L-pyroglutamic acid) have concluded a lack of significant toxicity, especially when used in buffered formulations.<sup>[20][21]</sup> It is not considered mutagenic or carcinogenic.<sup>[20][22]</sup>
- Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.<sup>[22]</sup>

## Conclusion

**5-Oxopyrrolidine-2-carboxamide** is a fundamentally important molecule with a rich chemical profile. Its defined stereochemistry, hydrophilic nature, and versatile reactivity make it an invaluable building block for synthetic chemists. The demonstrated biological activities of its derivatives underscore its significance as a privileged scaffold in the ongoing search for novel therapeutic agents. This guide has consolidated the key technical data to support and inspire further research and development efforts centered on this versatile compound.

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